(3,5-Dichloro-2-fluoropyridin-4-yl)methanol
Overview
Description
(3,5-Dichloro-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4Cl2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxymethyl group attached to the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Mechanism of Action
Fluorinated pyridines have been used in the synthesis of various bioactive compounds and drugs . They are often incorporated into lead structures when searching for new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Biochemical Analysis
Cellular Effects
The effects of (3,5-Dichloro-2-fluoropyridin-4-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative phosphorylation and glycolysis, thereby impacting cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, leading to changes in gene expression and cellular function. For example, its interaction with alcohol oxidase results in the inhibition of this enzyme, which in turn affects the metabolic pathways involving alcohol oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disruption. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which in turn affect its biochemical properties and cellular effects .
Preparation Methods
One common method involves the reaction of 3,5-dichloro-2-fluoropyridine with formaldehyde in the presence of a base to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3,5-Dichloro-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.
Scientific Research Applications
(3,5-Dichloro-2-fluoropyridin-4-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
(3,5-Dichloro-2-fluoropyridin-4-yl)methanol can be compared with other fluorinated pyridine derivatives, such as:
3,5-Difluoropyridine: Lacks the hydroxymethyl group and has different reactivity and applications.
3,5-Dichloropyridine: Lacks the fluorine atom and has different chemical properties and uses.
2,4-Dichloro-5-fluoropyridine: Has a different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3,5-dichloro-2-fluoropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQTWYQAWKUGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360952-47-1 | |
Record name | (3,5-dichloro-2-fluoropyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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